Alaremycin 2 -

Alaremycin 2

Catalog Number: EVT-10986439
CAS Number:
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alaremycin 2 is a novel antibiotic compound derived from the Streptomyces genus, specifically identified for its potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structure is closely related to other known antibiotics, yet it exhibits unique features that contribute to its efficacy in inhibiting bacterial growth. Alaremycin 2 is classified as a secondary metabolite, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play critical roles in ecological interactions and defense mechanisms.

Source

The primary source of alaremycin 2 is the Streptomyces sp. A012304 strain, which was identified through genomic sequencing and enzymatic analysis. This strain possesses specific biosynthetic pathways that facilitate the production of alaremycin 2, making it a valuable organism for antibiotic discovery and development .

Classification

Alaremycin 2 falls under the category of polyketide antibiotics, a diverse group of secondary metabolites produced by various microorganisms. These compounds are characterized by their complex structures and varied biological activities, including antimicrobial effects. The classification of alaremycin 2 highlights its relevance in pharmaceutical applications, particularly in combating antibiotic-resistant bacterial strains .

Synthesis Analysis

Methods

The synthesis of alaremycin 2 involves several enzymatic steps catalyzed by specific biosynthetic enzymes encoded within the genome of its producing strain. The initial step is facilitated by AlmA, an enzyme that condenses serine with succinyl-CoA to produce 5-amino-6-hydroxy-4-oxohexanoic acid, a crucial intermediate in the biosynthetic pathway .

Technical Details

The synthesis process can be summarized as follows:

  1. Substrate Selection: AlmA prefers serine over glycine due to structural differences that enhance its catalytic efficiency.
  2. Enzymatic Reactions: The condensation reaction catalyzed by AlmA has a kcatk_{cat} value of approximately 2.7 s1^{-1}, indicating a high turnover rate for substrate conversion.
  3. Biosynthetic Pathway: Following the initial condensation, additional enzymes (AlmB and AlmC) further modify the intermediate compounds to yield alaremycin 2 .
Molecular Structure Analysis

Structure

Alaremycin 2 features a complex molecular structure typical of polyketides, characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional conformation have been elucidated through X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

The structural data indicate that alaremycin 2 possesses several chiral centers and functional groups that are critical for its interaction with bacterial targets. The detailed molecular structure aids in understanding its mechanism of action and potential modifications for enhanced efficacy.

Chemical Reactions Analysis

Reactions

Alaremycin 2 undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells. Key reactions include:

  • Enzymatic Hydrolysis: The compound can be hydrolyzed by bacterial enzymes, leading to the release of active moieties.
  • Inhibition Mechanisms: Alaremycin 2 inhibits specific enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial proliferation.

Technical Details

The inhibition kinetics of alaremycin 2 have been studied using various enzyme assays, revealing a competitive inhibition pattern against target enzymes such as porphobilinogen synthase. The kinetic parameters such as KmK_m and VmaxV_{max} have been determined to evaluate its potency .

Mechanism of Action

Process

The mechanism of action of alaremycin 2 primarily involves the disruption of bacterial cell wall synthesis. It binds to key enzymes involved in this process, leading to cell lysis and death.

Data

Research indicates that alaremycin 2 effectively inhibits growth across a range of bacteria by targeting specific metabolic pathways essential for cell wall integrity. This broad-spectrum activity makes it a candidate for further development against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Alaremycin 2 exhibits distinct physical properties such as:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately XX g/mol (exact value to be determined).
  • Melting Point: Specific melting point data indicates thermal stability relevant for storage and formulation.

Relevant analyses have been conducted using techniques like high-performance liquid chromatography (HPLC) to assess purity and concentration levels during synthesis .

Applications

Scientific Uses

Alaremycin 2 holds significant potential in various scientific applications:

  • Antibiotic Development: It serves as a template for developing new antibiotics aimed at resistant bacteria.
  • Biochemical Research: Alaremycin 2 can be utilized in studies investigating bacterial metabolism and resistance mechanisms.
  • Pharmaceutical Formulations: Its properties may allow incorporation into novel drug delivery systems aimed at enhancing therapeutic efficacy.
Introduction to Alaremycin as a Novel Antibiotic Agent

Emergence of Multidrug-Resistant Pathogens and Antibiotic Discovery Imperative

The global health crisis posed by multidrug-resistant (MDR) pathogens necessitates urgent development of novel antibiotics. Multidrug-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus cause infections with limited treatment options, resulting in ~700,000 annual deaths globally. This crisis is exacerbated by the stagnation in antibiotic discovery; no new structural classes of antibiotics have reached clinical use in over three decades [8] [10]. Traditional antibiotic targets (cell wall synthesis, protein synthesis) are increasingly compromised by resistance mechanisms, highlighting the need for innovative strategies. Heme biosynthesis represents an underutilized target pathway, essential for bacterial cytochrome function and energy metabolism. Its high conservation across Gram-positive and Gram-negative pathogens makes it a compelling focus for novel agents like Alaremycin [1] [4].

Table 1: Clinical Prevalence of Select Multidrug-Resistant Pathogens

PathogenResistance ProfileTreatment Challenges
Pseudomonas aeruginosaCarbapenems, fluoroquinolones, aminoglycosidesIntrinsic membrane permeability, efflux pumps
Acinetobacter baumanniiExtended-spectrum β-lactams, carbapenemsEnvironmental persistence, biofilm formation
Staphylococcus aureus (MRSA)β-lactams, macrolides, vancomycinHorizontal gene transfer, adaptive mutations

Discovery Context of Alaremycin from Streptomyces sp. A012304

Alaremycin was isolated in 2005 through targeted screening of actinomycete strains from diverse soil ecosystems. The producing strain, Streptomyces sp. A012304, was identified via morphological analysis (branching mycelia, spiral spore chains) and genetic sequencing (16S ribosomal RNA homology) [2] [8]. Initial isolation employed hydrophobic interaction chromatography using Diaion HP-20 resin, followed by sequential solvent extraction at acidic/alkaline pH and cation-exchange chromatography, yielding >98% pure compound verified via nuclear magnetic resonance spectroscopy [2]. The discovery process utilized a "blue assay" screening in Escherichia coli to detect compounds inducing anucleate cell formation—a phenotype suggestive of interference with essential metabolic pathways like heme synthesis. Notably, Alaremycin's antibacterial activity was potentiated by exogenous 5-aminolevulinic acid, indicating a mechanistic link to porphyrin metabolism [2] [6]. Streptomyces sp. A012304 likely employs Alaremycin as a natural defense against microbial competitors, though its self-resistance mechanisms remain uncharacterized [1].

Structural Analogy to 5-Aminolevulinic Acid and Biological Significance

Alaremycin (5-acetamido-4-oxo-5-hexenoic acid) shares a striking structural resemblance to 5-aminolevulinic acid (5-amino-4-oxopentanoic acid), the first committed precursor in tetrapyrrole biosynthesis. Critical differences include:

  • Carbon backbone extension: Alaremycin incorporates an additional methylene group (C6 vs. C5 in 5-ALA)
  • Amino group modification: The C5 amine is acylated to form an acetamido moiety (-NHCOCH₃) [1] [2]

Table 2: Structural and Functional Comparison of Alaremycin and 5-Aminolevulinic Acid

PropertyAlaremycin5-Aminolevulinic Acid (5-ALA)
Chemical Name5-Acetamido-4-oxo-5-hexenoic acid5-Amino-4-oxopentanoic acid
Molecular FormulaC₈H₁₁NO₄C₅H₉NO₃
Key Functional Groupsβ-keto acid, enone, acetamideβ-keto acid, primary amine
Biosynthetic TargetPorphobilinogen synthase (HemB)Substrate for HemB

This structural mimicry enables Alaremycin to selectively inhibit porphobilinogen synthase (PBGS; EC 4.2.1.24), which catalyzes the asymmetric condensation of two 5-aminolevulinic acid molecules to form porphobilinogen. Crystallographic studies of P. aeruginosa PBGS co-crystallized with Alaremycin (1.75-Å resolution) reveal the antibiotic binds covalently to Lysine 260—a catalytically essential residue forming the Schiff base with the "P-site" 5-aminolevulinic acid substrate. The enone moiety engages in hydrogen bonding with active-site residues, while the acetamido group occupies a hydrophobic pocket without direct coordination, indicating its role in affinity rather than catalytic blockade [1] [4].

The biological significance extends beyond direct inhibition:

  • Pathway Disruption: By blocking porphobilinogen formation, Alaremycin depletes heme, siroheme, and vitamin B₁₂ derivatives essential for bacterial respiration and redox balance [1] [5]
  • Selective Toxicity: Eukaryotic PBGS isoforms (e.g., human Zn²⁺-dependent enzyme) are less susceptible due to active-site divergence, offering a therapeutic window [4]
  • Synergistic Potentiation: Exogenous 5-aminolevulinic acid exacerbates Alaremycin's toxicity by increasing substrate flux into the inhibited pathway, amplifying protoporphyrin IX accumulation and oxidative stress [2] [6].

Alaremycin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 12 mM against P. aeruginosa and a dissociation constant (Kᵢ) of 1.33 mM for PBGS inhibition. Its relatively moderate potency compared to clinical antibiotics reflects a lead compound requiring optimization—a common feature of natural product antibiotics where medicinal chemistry enhances efficacy [1] [9].

Properties

Product Name

Alaremycin 2

IUPAC Name

(5R)-5-acetamido-4-oxohexanoic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)/t5-/m1/s1

InChI Key

QSRUAKBTZTXXLM-RXMQYKEDSA-N

Canonical SMILES

CC(C(=O)CCC(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)CCC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.